N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-nitrophenyl)oxamide
Description
Properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-nitrophenyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5/c1-12(24)22-10-4-5-13-8-9-14(11-17(13)22)20-18(25)19(26)21-15-6-2-3-7-16(15)23(27)28/h2-3,6-9,11H,4-5,10H2,1H3,(H,20,25)(H,21,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNHMLBSWKKFIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NC3=CC=CC=C3[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-nitrophenyl)oxamide is a synthetic organic compound belonging to the oxamide class, characterized by its unique structure and potential biological activities. Its molecular formula is with a molecular weight of approximately 382.376 g/mol. This compound is of interest in medicinal chemistry due to its possible therapeutic applications.
Chemical Structure
The chemical structure can be represented as follows:
Synthesis
The synthesis typically involves the acetylation of 3,4-dihydro-2H-quinoline followed by reaction with 2-nitroaniline to form the oxamide. The process may utilize activating agents such as carbonyldiimidazole (CDI) to facilitate the formation of the desired compound.
Case Studies and Research Findings
Current literature on this compound's biological activity is sparse. However, related compounds have shown promising results:
- Antimicrobial Activity : Certain quinoline derivatives have been reported to exhibit antimicrobial properties against various pathogens. This suggests that this compound may also possess similar properties.
- Anticancer Potential : Research indicates that quinoline-based compounds can induce apoptosis in cancer cells. This raises the possibility that this oxamide could be evaluated for anticancer activity in future studies.
- Structure-Activity Relationship (SAR) : Studies on related compounds have demonstrated that modifications in the quinoline structure can significantly affect biological activity. Understanding these relationships will be crucial for optimizing the efficacy of this compound.
Data Table: Biological Activity Insights from Related Compounds
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Quinoline Derivative A | Antimicrobial | |
| Quinoline Derivative B | Anticancer | |
| Quinoline Derivative C | Enzyme Inhibition |
Future Directions
To fully elucidate the biological activity of this compound, further research is necessary. Key areas for future investigation include:
- In vitro and In vivo Studies : Conducting detailed pharmacological studies to assess the compound's efficacy and safety profile.
- Mechanistic Studies : Investigating the specific molecular pathways affected by this compound to better understand its therapeutic potential.
- Optimization of Structure : Utilizing SAR studies to enhance biological activity and reduce potential side effects.
Scientific Research Applications
Chemical Properties and Structure
IUPAC Name : N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-nitrophenyl)oxamide
Molecular Formula : C19H18N4O3
Molecular Weight : 354.38 g/mol
The compound features a quinoline moiety, which is often associated with diverse pharmacological activities. Its structure allows for various interactions with biological targets, making it a candidate for drug development.
Antimicrobial Properties
Recent studies have demonstrated the antimicrobial potential of compounds related to this compound. For example, derivatives of quinoline compounds have shown significant activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups such as nitro groups enhances the antimicrobial efficacy of these compounds .
Anticancer Activity
Quinoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit significant cytotoxic effects on cancer cell lines, including MCF-7 (breast cancer). The mechanism involves inducing apoptosis in cancer cells and inhibiting cell proliferation .
Study on Antimicrobial Activity
A study evaluated the antimicrobial activity of various quinoline derivatives against standard microbial strains. Compounds exhibiting a nitro group demonstrated enhanced activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using serial dilution methods, with some compounds showing MIC values as low as 6.25 µg/mL against Mycobacterium smegmatis .
Anticancer Research
In another research effort, several quinoline-based compounds were synthesized and tested for their anticancer effects on MCF-7 cells using the MTT assay. Notably, certain derivatives showed significantly higher cytotoxicity compared to standard treatments like Doxorubicin. The study highlighted the potential of these compounds as lead candidates for further development in cancer therapy .
Summary of Findings
Comparison with Similar Compounds
Table 1: Structural Profiles of Selected Compounds
Key Observations :
- The target compound’s oxamide core contrasts with VM-9’s carboxamide and nitrate ester groups, which may confer distinct solubility and reactivity profiles .
Physical and Spectral Properties
Table 2: Comparative Physicochemical Data
Q & A
Q. How to address discrepancies between computational binding predictions and experimental IC50 values?
- Troubleshooting :
- Conformational Sampling : Re-run docking with flexible side chains or alternate protein conformations (e.g., from cryo-EM) .
- Solvent Effects : Include explicit water molecules in simulations to account for solvation energy differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
